Azelnidipine belongs to the class of drugs known as calcium channel blockers (CCBs), specifically targeting dihydropyridine derivatives. It is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a pyridine derivative with multiple functional groups that contribute to its pharmacological activity.
The synthesis of Azelnidipine involves several key steps, typically starting from 3-nitrobenzaldehyde and isopropyl acetoacetate. The process can be outlined as follows:
Azelnidipine possesses a complex molecular structure characterized by:
The molecular formula for Azelnidipine is CHNO, with a molecular weight of approximately 414.51 g/mol. Its structural integrity allows for selective interaction with L-type calcium channels, facilitating its therapeutic effects in hypertension management .
Azelnidipine undergoes various chemical reactions, particularly hydrolysis under acidic and alkaline conditions. Key observations include:
The stability-indicating liquid chromatographic methods have been established to quantify Azelnidipine and its degradation products effectively.
Azelnidipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, which leads to:
Additionally, Azelnidipine has been shown to inhibit aldosterone synthesis, contributing further to its antihypertensive effects beyond mere calcium channel blockade .
Azelnidipine exhibits several notable physical and chemical properties:
Azelnidipine's primary application lies in the management of hypertension. Clinical studies have demonstrated its effectiveness in reducing blood pressure without causing reflex tachycardia, a common side effect associated with other dihydropyridine calcium antagonists. Its long half-life allows for once-daily dosing, enhancing patient compliance .
Additionally, ongoing research explores potential applications in other cardiovascular diseases due to its unique mechanism of action involving both calcium channel blockade and modulation of steroid biosynthesis .
The (R)-azelnidipine enantiomer functions as a potent dihydropyridine (DHP) calcium channel blocker, selectively inhibiting voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells [4] [9]. This inhibition reduces transmembrane calcium influx, decreasing intracellular calcium concentration. Consequently, calcium-dependent activation of calmodulin and myosin light-chain kinase is suppressed, preventing actin-myosin cross-bridge formation and enabling sustained vasodilation [4]. The resultant reduction in peripheral vascular resistance underlies its antihypertensive effect.
Key aspects of its selectivity include:
Table 1: Key Pharmacodynamic Properties of (R)-Azelnidipine
Parameter | Characteristic | Functional Impact |
---|---|---|
Calcium Channel Selectivity | L-type (Cav1.2) specificity, IC₅₀ = 1.63 nM | Targeted vascular smooth muscle inhibition |
Dissociation Rate | Slow off-rate due to lipophilicity | Sustained effect despite plasma clearance |
Reflex Tachycardia | Absent | Gradual BP reduction; improved tolerability |
Antioxidant Activity | Scavenges superoxide radicals | Enhanced NO bioavailability; anti-atherosclerotic |
Additionally, (R)-azelnidipine modulates macrophage activation by suppressing Cav1.2-dependent signaling. In human THP-1 monocytes, it downregulates CACNA1C (Cav1.2-encoding gene) expression, reducing LOX-1 scavenger receptors, matrix metalloproteinase-9 (MMP9), and acetylated LDL uptake—critical pathways in atherosclerosis progression [8].
Azelnidipine is a racemic compound with an asymmetric carbon at the 4-position of its dihydropyridine ring. The (R)-(−)-enantiomer is primarily responsible for its pharmacological activity, contrasting with most DHPs where the (S)-enantiomer is active [5] [7]. Key differentiators include:
Table 2: Enantiomeric Comparison of Azelnidipine
Parameter | (R)-(−)-Azelnidipine | (S)-(+)-Azelnidipine |
---|---|---|
L-Type Channel Block | Potent (IC₅₀: 1.63 nM) | Weak (IC₅₀: >20 nM) |
Plasma AUC (ng/mL·h) | 429 (dose-normalized) | 238 (dose-normalized) |
Macrophage Inhibition | LOX-1 ↓ 65%; MMP9 ↓ 52% | No significant effect |
Clinical Contribution | Primary pharmacodynamic activity | Minimal activity |
Enantioselective quantification methods using chiral α₁-acid glycoprotein columns with LC-MS/MS detection (LLOQ: 0.05 ng/mL) confirm these disparities in human plasma [2] [5]. The (R)-enantiomer’s dominance underscores the therapeutic rationale for developing enantiopure formulations.
The pharmacokinetics of (R)-azelnidipine are characterized by high inter-individual variability, influenced by genetic, ethnic, and physiological factors:
Table 3: Population Pharmacokinetic Parameters of (R)-Azelnidipine
Parameter | Healthy Volunteers | Chinese Hypertensives | Notes |
---|---|---|---|
Cₘₐₓ (ng/mL) | 1.66–23.06 | 3.8–28.9 | Dose-dependent (8–16 mg) |
Tₘₐₓ (h) | 2.6–4.0 | 3.1–4.5 | Delayed in obesity |
AUC₀–₉₆ (ng/mL·h) | 17.9–429 | 42–638 | Higher in Asian populations |
t₁/₂ (h) | 16.0–28.0 | 19.2–31.5 | Unchanged in renal impairment |
Vd/F (L) | 1,749 ± 964 | 1,220 ± 702 | Reduced in elderly patients |
Age and hepatic function significantly alter kinetics. Elderly patients show 30% higher AUC due to reduced CYP3A4 activity, while hepatic impairment increases t₁/₂ by 2-fold. However, no dose adjustments are established for these groups in available studies [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7